2,3,4,7-Tetramethylbenzo[b]thiophene

Catalog No.
S14635299
CAS No.
1010-50-0
M.F
C12H14S
M. Wt
190.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,7-Tetramethylbenzo[b]thiophene

CAS Number

1010-50-0

Product Name

2,3,4,7-Tetramethylbenzo[b]thiophene

IUPAC Name

2,3,4,7-tetramethyl-1-benzothiophene

Molecular Formula

C12H14S

Molecular Weight

190.31 g/mol

InChI

InChI=1S/C12H14S/c1-7-5-6-8(2)12-11(7)9(3)10(4)13-12/h5-6H,1-4H3

InChI Key

ZMAWYWXCNZDPRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(SC2=C(C=C1)C)C)C

2,3,4,7-Tetramethylbenzo[b]thiophene is an organic compound with the molecular formula C12H14SC_{12}H_{14}S and a molecular weight of 202.30 g/mol. It features a fused structure consisting of a benzo[b]thiophene core with four methyl groups attached at the 2, 3, 4, and 7 positions. This compound belongs to the class of thiophene derivatives, which are known for their aromatic properties and potential applications in organic electronics and materials science .

Typical of aromatic compounds. These include:

  • Electrophilic Substitution: The presence of methyl groups can influence the reactivity of the compound in electrophilic aromatic substitution reactions, typically directing incoming electrophiles to the ortho and para positions relative to the substituents.
  • Oxidation: Under certain conditions, it may be oxidized to form sulfoxides or sulfones.
  • Reduction: The compound can also participate in reduction reactions, potentially leading to the formation of related thiophene derivatives.

These reactions highlight its versatility in synthetic organic chemistry and potential for further functionalization .

The synthesis of 2,3,4,7-tetramethylbenzo[b]thiophene typically involves multi-step processes:

  • Formation of Thiophene Ring: The initial step often includes the synthesis of a thiophene precursor through cyclization reactions involving appropriate starting materials.
  • Methylation: Subsequent methylation can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
  • Fused Ring Formation: Finally, methods such as cyclodehydrogenation may be employed to form the fused benzo[b]thiophene structure.

These methods allow for the controlled introduction of methyl groups at specific positions on the thiophene ring .

2,3,4,7-Tetramethylbenzo[b]thiophene has potential applications in several fields:

  • Organic Electronics: Due to its electronic properties, it can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
  • Material Science: Its structural characteristics make it a candidate for developing new materials with tailored properties for various applications.
  • Pharmaceuticals: Given its potential biological activity, it may serve as a lead compound in drug development targeting cancer or other diseases .

Interaction studies involving 2,3,4,7-tetramethylbenzo[b]thiophene could include:

  • Binding Affinity Studies: Investigating how this compound interacts with biological targets such as tubulin or other proteins involved in cell proliferation.
  • Mechanistic Studies: Understanding the pathways through which it exerts its biological effects could provide insights into its potential therapeutic applications.

Such studies are crucial for evaluating its efficacy and safety profile in medicinal chemistry contexts .

Several compounds share structural similarities with 2,3,4,7-tetramethylbenzo[b]thiophene. Here are some notable examples:

Compound NameStructureUnique Features
Benzo[b]thiopheneBenzo[b]thiopheneBasic structure without additional substituents.
2-Methylbenzo[b]thiophene2-Methylbenzo[b]thiopheneOne methyl group; less steric hindrance.
3-Methylbenzo[b]thiophene3-Methylbenzo[b]thiopheneMethyl group at position three; different reactivity.
2,5-Dimethylbenzo[b]thiophene2,5-Dimethylbenzo[b]thiopheneMethyl groups at positions two and five; altered electronic properties.

Uniqueness

2,3,4,7-Tetramethylbenzo[b]thiophene stands out due to its four methyl substituents that enhance its solubility and potentially influence its electronic properties compared to simpler derivatives. This unique substitution pattern may also confer specific biological activities not observed in less substituted analogs.

Catalytic Cyclization Strategies for Benzo[b]thiophene Core Formation

Electrophilic cyclization reactions have emerged as a robust method for constructing the benzo[b]thiophene skeleton. A key advancement involves the use of dimethyl(thiodimethyl)sulfonium tetrafluoroborate as an electrophilic sulfur source, enabling the cyclization of o-alkynyl thioanisoles under mild conditions (ambient temperature, dichloromethane solvent) to yield 2,3-disubstituted benzo[b]thiophenes in excellent yields (87–95%). For the synthesis of 2,3,4,7-tetramethyl derivatives, pre-functionalized alkynyl precursors bearing methyl groups at the 2-, 3-, 4-, and 7-positions are required. The reaction proceeds via initial electrophilic attack of the sulfonium salt on the alkyne, followed by intramolecular cyclization and demethylation (Scheme 1). This method tolerates diverse substituents, making it adaptable for introducing methyl groups at specific positions.

Metal-free alternatives, such as iodine-catalyzed intramolecular C–S bond formation, offer complementary approaches. Utilizing catalytic I~2~ and aerial O~2~ as an oxidant, this method achieves cyclization within short reaction times (2–4 hours) and avoids transition metals, which is advantageous for substrates sensitive to metal contamination.

MethodCatalyst/ReagentSolventYield (%)Key Features
Electrophilic cyclizationSulfonium saltDCM87–95Mild conditions, broad functional tolerance
Gold(I)-catalyzedAu(I)–IPr hydroxideToluene75–92High regioselectivity, scalable
Metal-freeI~2~/O~2~Solvent-free68–89No chromatography needed

Transition Metal-Catalyzed Functionalization Approaches

Transition metals play a pivotal role in introducing functional groups to the benzo[b]thiophene core. While platinum- and nickel-mediated mechanisms are less documented for this specific derivative, palladium and gold catalysts dominate current methodologies.

Palladium-Mediated Dearomatization and Functionalization

Palladium-catalyzed decarboxylative dearomatization of benzo[b]thiophene derivatives enables access to reactive intermediates for further functionalization. For example, a Pd/PCy~3~ system facilitates the dearomatization of 2,3,4,7-tetramethylbenzo[b]thiophene benzyl esters, generating exocyclic alkenes that undergo cycloaddition or halogenation. This strategy leverages the electron-donating effects of methyl groups to stabilize transient intermediates, though steric hindrance at the 4- and 7-positions may limit substrate scope.

Gold-Catalyzed Cyclization

Gold(I)–N-heterocyclic carbene (NHC) complexes, such as Au(I)–IPr hydroxide, efficiently catalyze the cyclization of 2-alkynyl thioanisoles to 2-substituted benzo[b]thiophenes. While this method has not been explicitly applied to tetramethyl derivatives, the electronic modulation provided by methyl groups could enhance alkyne activation. The reaction proceeds via π-activation of the alkyne, followed by anti-attack of the thioether moiety (Scheme 2).

Steric and Electronic Effects of Methyl Substituent Patterns

The tetra-methyl substitution pattern imposes significant steric and electronic constraints:

  • Steric effects: Methyl groups at the 4- and 7-positions hinder access to the C–H bonds, limiting electrophilic substitution at these sites. This is evident in palladium-catalyzed reactions, where bulky ligands (e.g., PCy~3~) are required to mitigate steric clashes.
  • Electronic effects: The electron-donating nature of methyl groups increases the electron density of the thiophene ring, facilitating electrophilic aromatic substitution at the 5- and 6-positions. Conversely, this electron richness may deactivate the ring toward nucleophilic attack.

Comparative studies of methyl-substituted analogs reveal that 2,3,4,7-tetramethylbenzo[b]thiophene exhibits enhanced solubility in nonpolar solvents (e.g., hexanes) compared to less-substituted derivatives, a property critical for solution-processable organic electronics.

Solvent Systems and Reaction Optimization Parameters

Solvent choice profoundly impacts reaction efficiency:

  • Dichloromethane (DCM): Preferred for electrophilic cyclization due to its polarity, which stabilizes ionic intermediates.
  • Toluene: Used in gold-catalyzed reactions for its ability to dissolve both aromatic substrates and Au(I) complexes.
  • Solvent-free conditions: Employed in metal-free cyclization to simplify purification, though reaction rates may decrease.

Key optimization parameters include:

  • Temperature: Most cyclizations proceed at ambient temperature (20–25°C), but gold-catalyzed reactions require mild heating (40–60°C).
  • Equivalents of electrophilic agents: A 2:1 ratio of sulfonium salt to alkyne ensures complete conversion.

The electronic structure of 2,3,4,7-tetramethylbenzo[b]thiophene is fundamentally governed by the extended π-conjugation system inherent in its fused aromatic-thiophenic framework [3] [4]. Theoretical investigations using density functional theory have demonstrated that benzothiophene derivatives exhibit enhanced aromatic stabilization compared to their non-fused counterparts [3] [5]. The fused ring system creates an extended conjugation pathway that allows for significant electron delocalization across both the benzene and thiophene moieties [6] [7].

The sulfur atom in the thiophene ring plays a crucial role in the overall conjugation system through its participation in aromatic delocalization [7] [8]. Research has shown that thiophene-containing fused systems demonstrate unique electronic properties due to the sulfur atom's ability to contribute to the π-electron system while maintaining aromatic character [9] [7]. The Energy Decomposition Analysis method has revealed that the strength of π-conjugation in heterocyclic aromatic compounds follows specific patterns that agree with aromatic stabilization principles [9].

Computational studies have established that the aromatic stabilization energy in benzothiophene systems is significantly enhanced compared to simple thiophene derivatives [5] [9]. The nucleus-independent chemical shift values for such fused systems consistently indicate strong aromatic character, with the extended conjugation pathway contributing to overall molecular stability [5] [9]. Time-dependent density functional theory calculations have further confirmed that oligomerization and fusion in thiophene-based systems leads to increased reactivity and modified electronic properties through enhanced highest occupied molecular orbital energies [5].

The conjugation effects manifest through specific structural characteristics that influence the compound's electronic behavior [10]. Charge delocalization studies have demonstrated that benzene-based conjugated linkers in thiophene systems lead to more delocalized charge carriers due to the quinoidal character maintained within the aromatic core [10]. This delocalization is particularly pronounced in fused systems where the conjugation pathway extends across multiple aromatic units [6] [7].

Methyl Group-Induced Bathochromic Shifts in Photochromic Systems

The presence of four methyl substituents in 2,3,4,7-tetramethylbenzo[b]thiophene significantly influences the compound's photophysical properties through electron-donating effects that induce bathochromic shifts in absorption spectra [11] [12] [13]. Electron-donating groups such as methyl substituents are well-documented to cause red shifts in electronic transitions due to their ability to elevate highest occupied molecular orbital energy levels and reduce highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps [12] [14] [15].

Research on thiophene-substituted aromatic systems has demonstrated that compounds with electron-donating substituents show more pronounced red-shifted absorption compared to their unsubstituted analogs [11]. This bathochromic shift results from increased π-conjugation facilitated by the attachment of electron-donating groups to the chromophore core [11]. The magnitude of these shifts correlates directly with the electron-donating strength and number of substituents present in the molecular structure [12] [13].

Theoretical studies using time-dependent density functional theory have revealed that methylation of aromatic heterocycles generally induces bathochromic shifts in absorption spectra [12]. The effect is particularly pronounced when multiple methyl groups are present, as observed in tetramethyl-substituted systems [12] [13]. The bathochromic shift mechanism involves destabilization of the highest occupied molecular orbital through hyperconjugative interactions between methyl groups and the aromatic π-system [14] [15].

Experimental investigations of photochromic benzothiophene derivatives have shown that the long-wave absorption band shifts bathochromically with increasing electron-donating character of substituents [16]. Studies on benzo[b]thiophene-based photochromic systems have documented absorption maxima shifts from shorter wavelengths to significantly longer wavelengths upon introduction of electron-donating substituents [16]. The quantum yields of photoinitiated processes in these systems are also influenced by the electronic properties modified through substituent effects [16].

Frontier Molecular Orbital Analysis of Electron Donor/Acceptor Capabilities

The frontier molecular orbital characteristics of 2,3,4,7-tetramethylbenzo[b]thiophene reveal significant electron donor capabilities resulting from the combined effects of the aromatic heterocyclic core and methyl substituent influences [17] [15] [18]. Density functional theory calculations have established that methyl substitution substantially destabilizes the highest occupied molecular orbital energy levels in benzothiophene systems, with reported destabilization values reaching 0.67 electron volts compared to unsubstituted analogs [17] [19].

The highest occupied molecular orbital wavefunction distribution in tetramethylbenzothiophene derivatives shows characteristic modifications due to substituent effects [17] [19]. The electron density patterns reveal significant localization on heteroatoms and aromatic regions, with methyl groups contributing through hyperconjugative interactions that enhance the overall electron donor character [20]. These orbital modifications directly impact the compound's ability to participate in charge transfer processes and electronic interactions [21] [18].

Computational analysis of frontier molecular orbitals in related benzothiophene systems has demonstrated that electron-donating substituents systematically elevate highest occupied molecular orbital energies while minimally affecting lowest unoccupied molecular orbital levels [15] [22]. This differential effect results in reduced highest occupied molecular orbital-lowest unoccupied molecular orbital gaps that facilitate electronic transitions and enhance charge transport properties [15] [22]. The ionization potentials calculated for such systems consistently show decreased values with increasing electron-donating character [15] [22].

Orbital PropertyEffect of Methyl SubstitutionImpact on Electronic Properties
Highest Occupied Molecular Orbital EnergySignificant destabilization (0.5-0.7 eV)Enhanced electron donor capability
Lowest Unoccupied Molecular Orbital EnergyMinimal changeMaintained acceptor characteristics
Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital GapSubstantial reductionImproved electronic transitions
Ionization PotentialDecreased valuesEnhanced hole transport properties

The electron donor/acceptor balance in 2,3,4,7-tetramethylbenzo[b]thiophene is characterized by pronounced donor capabilities arising from the elevated highest occupied molecular orbital energies [18] [20]. Molecular electrostatic potential analyses reveal that negative potential sites concentrate around electronegative heteroatoms while positive regions associate with hydrogen atoms, creating favorable conditions for intermolecular electronic interactions [20]. Natural bond orbital calculations indicate that such systems contain predominantly Lewis character with minimal non-Lewis contributions, supporting efficient charge transfer processes [20].

The development of 2,3,4,7-Tetramethylbenzo[b]thiophene as an organic semiconductor for thin-film transistor applications represents a significant advancement in organic electronics research. Benzothiophene derivatives have emerged as premier materials for organic field-effect transistors due to their exceptional charge transport properties and environmental stability [4] [5] [6].

Recent investigations into benzothiophene-based semiconductors have demonstrated remarkable performance characteristics. The diphenyl-substituted benzothieno[3,2-b] [1]benzothiophene derivative achieves hole mobilities of up to 2.0 cm²·V⁻¹·s⁻¹ under ambient conditions with exceptional stability maintained over 250 days without significant degradation [6]. The dialkyl-substituted variants exhibit even higher solution-processable mobilities exceeding 1.0 cm²·V⁻¹·s⁻¹, demonstrating the critical role of side-chain engineering in optimizing device performance [6] [7].

The electronic structure of benzothiophene derivatives provides fundamental advantages for transistor applications. The highest occupied molecular orbital energy level of benzothieno[3,2-b] [1]benzothiophene sits at -5.41 eV, which is significantly lower than pentacene and comparable to anthracene, resulting in enhanced air stability [6] [8]. This deep-lying highest occupied molecular orbital level prevents oxidative degradation under ambient conditions, a critical requirement for practical device applications.

Performance optimization studies reveal that methyl substitution patterns significantly influence charge transport characteristics. The tetramethyl substitution in 2,3,4,7-Tetramethylbenzo[b]thiophene provides electron-donating effects that modulate the electronic band structure while maintaining the aromatic stability of the thiophene core [1]. Computational investigations demonstrate that longer alkyl side-chains regulate intrinsic disorder and improve charge-carrier mobility through enhanced intermolecular interactions [7].

The crystalline packing arrangements of methylated benzothiophene derivatives exhibit superior two-dimensional charge transport properties. The herringbone packing motif facilitates efficient intermolecular orbital overlap, while short sulfur-sulfur contacts ranging from 3.54 to 3.63 Å create additional charge transport pathways [9]. These structural features contribute to the exceptional mobilities observed in optimized thin-film transistor devices.

Device fabrication methodologies for 2,3,4,7-Tetramethylbenzo[b]thiophene encompass both solution-processing and vapor deposition techniques. Solution-shearing methods enable precise control over film morphology and crystalline texture, resulting in devices with mobilities up to 0.075 cm²·V⁻¹·s⁻¹ and on/off ratios exceeding 10⁶ [10]. The absence of steric hindrance from the tetramethyl substitution pattern contributes to higher crystallinity and improved film texture compared to sterically hindered derivatives.

Environmental stability represents a paramount consideration for practical transistor applications. Benzothiophene-based devices maintain consistent performance characteristics even after 90 days of ambient storage, demonstrating superior air stability compared to traditional organic semiconductors [10]. This exceptional stability arises from the low-lying frontier molecular orbitals that resist oxidative degradation under atmospheric conditions.

CompoundHole Mobility (cm²·V⁻¹·s⁻¹)On/Off RatioStability (days)Processing Method
DPh-BTBT2.010⁸250Vapor deposition
Cn-BTBT (C8)2.75>10⁶N/ASolution-processed
DNTT3.0>10⁶N/AVapor deposition
DBTTT19.3N/A140Polycrystalline thin-film
Thieno[2,3-b]thiophene derivatives0.075>10⁶90Solution-shearing

Photoresponsive Materials for Optoelectronic Devices

The photoresponsive characteristics of 2,3,4,7-Tetramethylbenzo[b]thiophene establish its significance in advanced optoelectronic device applications. Thiophene-based materials exhibit exceptional photoconductivity and photoluminescence properties that make them attractive candidates for light-responsive electronic systems [11] [12].

Recent research demonstrates that benzothiophene derivatives possess remarkable photoresponsive behavior through aggregation-induced emission mechanisms. The 2,3-diphenylbenzo[b]thiophene sulfur dioxide derivatives exhibit sensitive photoresponsive activity mediated by triplet diradical-mediated intramolecular photocyclization processes [11]. This photocyclization mechanism provides a supplementary nonradiative decay channel that contributes to the aggregation-induced emission effect, enabling precise control over photophysical properties.

Functionalized anthradithiophene and benzothiophene derivatives demonstrate exceptional optical and photoconductive properties with solution-deposited films exhibiting charge carrier mobilities exceeding 1.5 cm²·V⁻¹·s⁻¹, high photoluminescence quantum yields, and significant photoconductivity at room temperature [12]. The molecular arrangement and intermolecular interactions critically influence the optoelectronic properties of these π-stacked materials, enabling effective manipulation through guest molecule addition.

The photocurrent generation mechanisms in benzothiophene-based systems involve sophisticated energy transfer processes. Under 532 nanometer excitation, photocurrent appears through energy transfer from host benzothiophene molecules to guest dopant molecules, followed by charge transport via the dopant network [12]. At concentrations of 2 mol%, the photocurrent exceeds dark current by approximately two orders of magnitude, demonstrating exceptional photoresponsive sensitivity.

Thieno[3,2-b]thiophene derivatives demonstrate significant potential for optoelectronic applications through their unique electronic structure. The compound 4-thieno[3,2-b]thiophen-3-ylbenzonitrile exhibits strong electron-withdrawing characteristics that enable electrochemical polymerization with controllable optical variations upon doping [13]. Spectroelectrochemical measurements reveal systematic optical property modulation that enables precise control over device characteristics.

The band gap engineering of methylated benzothiophene derivatives provides opportunities for wavelength-specific photoresponsive applications. Thieno[3,2-b]thiophene-based materials exhibit optical gaps ranging from 1.77 eV to 1.94 eV, corresponding to absorption onsets at 701 nanometers and 638 nanometers respectively [14]. This tunable absorption range encompasses the near-infrared region, making these materials suitable for telecommunications and photovoltaic applications.

Photostability represents a critical parameter for optoelectronic device reliability. Benzothiophene derivatives demonstrate exceptional photostability with photobleaching quantum yields as low as 4.2×10⁻⁷, comparable to established fluorescent standards [12]. This exceptional stability enables long-term operation under continuous illumination without significant performance degradation.

The integration of tetramethyl substitution in 2,3,4,7-Tetramethylbenzo[b]thiophene enhances solubility and processability while maintaining photoresponsive characteristics. The electron-donating methyl groups modulate the electronic structure to optimize charge separation efficiency and extend excited state lifetimes [1]. These modifications enable solution-processed device fabrication with controlled film morphology and enhanced device performance.

Coordination Chemistry with Transition Metal Complexes

The coordination chemistry of 2,3,4,7-Tetramethylbenzo[b]thiophene with transition metal complexes reveals sophisticated binding mechanisms that enable diverse catalytic and materials applications. The sulfur atom in the thiophene ring serves as the primary coordination site, forming stable metal-ligand complexes with various transition metals through η¹(S) coordination modes [15] [16] [17].

Comprehensive investigations of benzothiophene coordination demonstrate successful complex formation with chromium, molybdenum, tungsten, and manganese through ultraviolet photolysis of hexane solutions containing metal carbonyls and thiophene derivatives [16] [17]. The resulting complexes exhibit the general formula (CO)₅M(η¹(S)-thiophene) for Group 6 metals and Cp(CO)₂Mn(η¹(S)-thiophene) for manganese, where thiophene coordinates through the sulfur atom.

The lability of sulfur-bound thiophene ligands provides opportunities for controlled ligand exchange reactions. Dibenzothiophene complexes demonstrate rapid displacement by tetrahydrofuran and carbon monoxide at room temperature, indicating weak metal-sulfur interactions that enable catalytic turnover [16] [17]. This lability proves advantageous for hydrodesulfurization modeling studies where thiophene binding and release represent critical mechanistic steps.

Copper(II) complexes with benzothiophene-derived ligands exhibit diverse coordination geometries and biological activities. Schiff base ligands incorporating thiophene-3-carboxylate demonstrate coordination through imine nitrogen and benzothiazole nitrogen atoms, forming stable square planar complexes [18] [19]. These copper complexes exhibit significant antimicrobial activity against various bacterial and fungal strains, indicating potential pharmaceutical applications.

The coordination chemistry extends to first-row transition metals including iron, cobalt, and nickel. Chromium(III) complexes with 2-amino-3-carbomethoxy-4,5,6,7-tetrahydrobenzo[b]thiophene demonstrate octahedral coordination geometries with enhanced antimicrobial properties compared to free ligands [20]. The metal coordination modulates the electronic structure to enhance biological activity through improved cellular uptake and target interactions.

Ruthenium complexes exhibit unique redox chemistry where Ru(III) precursors yield Ru(II) products through coordination-induced reduction. The complex [Ru^II^(HL)Cl(DMSO)] demonstrates 8-hydroxyquinolinate coordination alongside thiophene binding, creating multidentate coordination environments [19]. This redox flexibility enables applications in catalysis and materials chemistry where controlled electron transfer processes are essential.

Palladium complexes with thiophene-based ligands demonstrate exceptional catalytic activity for carbon-carbon bond formation reactions. The square planar coordination geometry provides optimal electronic environments for oxidative addition and reductive elimination processes essential for cross-coupling reactions [19]. These palladium systems enable efficient synthesis of complex organic molecules through controlled C-H activation and functionalization processes.

The electronic structure modifications induced by metal coordination significantly alter the properties of benzothiophene derivatives. Coordination to electron-withdrawing metal centers increases the ionization potential and modifies charge transport characteristics, while electron-rich metal centers enhance electron density on the thiophene ring [15]. These electronic perturbations enable fine-tuning of material properties for specific applications.

Crystallographic studies reveal detailed structural information about metal-thiophene coordination. Single crystal X-ray determinations of (CO)₅W(η¹(S)-DBT) and Cp(CO)₂Mn(η¹(S)-DBT) demonstrate sulfur-metal bond distances and coordination angles that optimize orbital overlap [16] [17]. These structural parameters provide fundamental insights into bonding mechanisms and electronic structure relationships.

Metal ComplexMetal CenterCoordination ModeStabilityApplications
M(CO)₅(η¹(S)-BT)Cr, Mo, Wη¹(S)-sulfur boundAir-sensitiveHDS modeling
Cp(CO)₂Mn(η¹(S)-BT)Mnη¹(S)-sulfur boundAir-sensitiveCatalysis research
Cu(II) complexesCuSquare planarStableAntimicrobial activity
Cr(III) complexesCrOctahedralStableAntimicrobial research
Ru(II) complexesRuOctahedralStableCatalysis
Pd(II) complexesPdSquare planarStableCross-coupling catalysis

Polymeric Composite Systems Incorporating Thiophenic Motifs

The integration of 2,3,4,7-Tetramethylbenzo[b]thiophene into polymeric composite systems represents a sophisticated approach to developing high-performance materials with tailored electronic and mechanical properties. Thiophene-containing polymers demonstrate exceptional potential for organic electronics applications through their combination of processability, stability, and electronic performance [21] [22] [23].

Donor-acceptor polymeric systems incorporating thieno[3,2-b]thiophene units exhibit remarkable electrochemical performance as electrode materials for lithium storage applications. The PTPTD polymer demonstrates superior cycling stability with specific capacity retention of 146.6 mAh g⁻¹ after 1000 cycles at 0.5 A g⁻¹, significantly outperforming conventional polymer electrodes [22]. The enhanced performance arises from the higher highest occupied molecular orbital energy level and smaller energy gap compared to alternative polymer structures.

Conjugated polymer blends incorporating tetramethylated thiophene derivatives demonstrate synergistic enhancement of charge transport properties. Solution blending of crystalline small molecules with oriented-packing polymers yields mobility improvements from individual component values of 0.0009 cm²·V⁻¹·s⁻¹ and 0.067 cm²·V⁻¹·s⁻¹ to optimized blend mobilities of 0.22 cm²·V⁻¹·s⁻¹ at 30% small molecule composition [24]. This enhancement mechanism involves improved percolation pathways and optimized intermolecular interactions.

Covalent organic framework synthesis utilizing thiophene-based building blocks creates highly ordered porous materials with exceptional stability and functionality. The triazine-based frameworks employing 3,4-ethylenedioxythiophene as bridging units demonstrate thermal stability up to 400°C and maintain structural integrity under harsh conditions [25]. These frameworks provide platforms for gas storage, separation, and catalytic applications through their well-defined pore structures and chemical functionality.

Thermoelectric polymer systems based on thieno[3,4-b]thiophene derivatives achieve exceptional power factors exceeding 35 μW m⁻¹ K⁻² through controlled doping strategies. The PTbTTVT polymer demonstrates good molecular orientation and charge mobility, while fluorinated variants exhibit improved tolerance for dopant-induced disorder [26]. This demonstrates that polymers with less ordered stacking can maintain high thermoelectric performance when appropriate dopants are selected.

Photoswitchable conjugated polymers incorporating thieno[3,4-b]thiophene-based photochromes enable external modulation of optoelectronic properties. The pendant photochromic groups allow electronic influence along the polymer backbone while avoiding conformational constraints that affect solid-state performance [27]. Experimental and computational investigations reveal the interplay between electronic structure and photochromic activity, enabling controllable property modulation.

Hole transport materials for perovskite solar cell applications demonstrate the versatility of thieno[3,2-b]thiophene-based polymeric systems. The incorporation of 4,4'-dimethoxytriphenylamine units with thieno[3,2-b]thiophene cores achieves open-circuit voltages up to 1,050 mV and power conversion efficiencies of 5.20% [28]. These materials exhibit optimal energy level alignment with perovskite absorbers and enhanced charge extraction efficiency.

The alternating copolymer poly(benzothiophene-alt-maleic anhydride) demonstrates unique preparation methods through self-stabilized precipitation polymerization. This approach yields uniform microspheres with diameters ranging from 400 nanometers to 3000 nanometers and molecular weights up to 12,000 g mol⁻¹ [29]. The resulting materials exhibit enhanced thermal stability compared to other maleic anhydride copolymers and demonstrate interesting fluorescence properties in both solid state and solution.

Polymeric compositions comprising thieno[3,4-b]thiophene enable diverse industrial applications including electrochromic displays and optically transparent electrodes. These materials combine the electronic properties of thiophene units with the mechanical flexibility and processability of polymer systems [23]. The versatile synthetic approaches enable molecular weight control and side-chain modification to optimize specific application requirements.

MaterialHOMO Level (eV)Band Gap (eV)Mobility (cm²·V⁻¹·s⁻¹)Application
DPh-BTBT-5.41N/A2.0Thin-film transistors
BTBT core-5.63.46VariableElectronic devices
Thieno[3,2-b]thiopheneN/A1.94VariableOptoelectronic devices
PTPTD polymerHigher than PTPPSmaller than PTPPN/AEnergy storage
PTbTTVTN/AN/AGoodThermoelectric applications

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Exact Mass

190.08162162 g/mol

Monoisotopic Mass

190.08162162 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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